4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide
Description
Table 1: Comparative Analysis of Key Heterocyclic Bioisosteres
Properties
IUPAC Name |
4-[[2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c20-18(25)12-1-3-13(4-2-12)21-17(24)10-22-7-8-23(19(22)26)14-5-6-15-16(9-14)28-11-27-15/h1-6,9H,7-8,10-11H2,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOHWOQWSNKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through detailed analysis, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.
Biological Activity Overview
The biological activity of the compound can be categorized into various pharmacological effects:
- Anticancer Activity : Preliminary studies indicate that compounds containing benzo[d][1,3]dioxole structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the imidazolidinone moiety suggests potential antimicrobial activity.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds provides insights into the modifications that enhance biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d][1,3]dioxole + acetamido | Moderate anticancer activity |
| Compound B | Imidazolidinone + phenyl ring | Enhanced antimicrobial properties |
| Compound C | Substituted benzamide | Significant anti-inflammatory effects |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Study : A study involving a series of benzamide derivatives showed that modifications at the para position of the benzamide significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was attributed to the benzo[d][1,3]dioxole moiety .
- Antimicrobial Evaluation : In vitro tests demonstrated that compounds with imidazolidinone structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes .
- Inflammatory Response Modulation : Research indicated that similar compounds could suppress LPS-induced cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .
The proposed mechanisms of action for the biological activities include:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines via NF-kB pathway modulation.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. Studies have shown that related compounds can inhibit receptor protein-tyrosine kinases (EC 2.7.10.1), which are crucial in cancer signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies suggest that it may possess inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects. Research into related compounds has shown that they can modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds:
- Antitumor Activity : A study published in Pharmaceutical Research demonstrated that derivatives of benzodioxole exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction .
- Antibacterial Efficacy : In a recent investigation, a series of benzamide derivatives were tested against multidrug-resistant bacterial strains, showing promising results that warrant further exploration .
- Neuroprotective Studies : Research highlighted in Journal of Medicinal Chemistry suggested that compounds with similar structures could mitigate neurodegenerative processes by enhancing neurotrophic factor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
2.1.1. Thiazolidinone Derivatives Compounds such as 2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide () replace the imidazolidinone with a thiazolidin-4-one ring. Thiazolidinones are associated with enhanced antimicrobial and anti-inflammatory activities due to sulfur’s electronegativity, but they may exhibit lower metabolic stability compared to imidazolidinones .
2.1.2. Thiazolidinedione Derivatives
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () contains a 2,4-dioxothiazolidine group, which is more electron-deficient than 2-oxoimidazolidine. This structural difference could influence binding to targets like PPARγ but may increase susceptibility to hydrolysis .
Substituent Modifications
2.2.1. Benzimidazole-Containing Analogs N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide () shares the benzodioxole and acetamide groups but replaces the imidazolidinone with a benzimidazole. Benzimidazoles are known for their rigid planar structure, enhancing DNA intercalation or kinase inhibition, but may reduce solubility .
2.2.2. Pyrrolidine Derivatives ABT-627 () incorporates a pyrrolidine ring instead of imidazolidinone. Pyrrolidines offer conformational flexibility and improved bioavailability but lack the hydrogen-bonding carbonyl present in 2-oxoimidazolidine .
Pharmacological Implications
- Target Compound: The 2-oxoimidazolidine-benzodioxole combination may optimize both stability (via benzodioxole) and target engagement (via the urea-like imidazolidinone).
- Thiazolidinone Analogs: Better suited for redox-mediated activities (e.g., antidiabetic effects) but prone to oxidative degradation.
Comparison with Other Methods
- Thiazolidinone Synthesis (): Uses sodium metabisulfite-mediated cyclization of substituted aldehydes with o-phenylenediamine, followed by acetylation. This method is efficient but requires harsh conditions .
- Benzimidazole Synthesis (): Involves hydrazide condensation with benzaldehydes, offering modularity but lower yields due to side reactions .
Computational and Structural Insights
highlights docking studies for benzimidazole-triazole-thiazole hybrids, showing how substituents (e.g., bromine in 9c ) enhance binding to active sites. For the target compound, the 2-oxoimidazolidine’s urea-like geometry may mimic peptide bonds, enabling protease or kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
